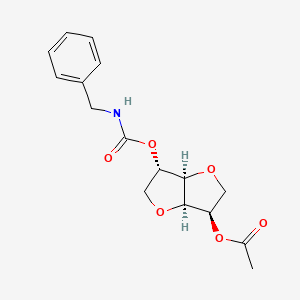

Isosorbide-2-benzylcarbamate-5-acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H19NO6 |

|---|---|

Molecular Weight |

321.32 g/mol |

IUPAC Name |

[(3R,3aR,6S,6aR)-6-(benzylcarbamoyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] acetate |

InChI |

InChI=1S/C16H19NO6/c1-10(18)22-12-8-20-15-13(9-21-14(12)15)23-16(19)17-7-11-5-3-2-4-6-11/h2-6,12-15H,7-9H2,1H3,(H,17,19)/t12-,13+,14-,15-/m1/s1 |

InChI Key |

RMUIRACCZOGQBC-LXTVHRRPSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@H]2[C@@H]1OC[C@@H]2OC(=O)NCC3=CC=CC=C3 |

Canonical SMILES |

CC(=O)OC1COC2C1OCC2OC(=O)NCC3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of Isosorbide 2 Benzylcarbamate 5 Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. For Isosorbide-2-benzylcarbamate-5-acetate, a combination of 1D (¹H, ¹³C) and 2D NMR techniques would be employed to confirm the identity, connectivity, and stereochemistry of the molecule.

Proton (¹H) NMR for Confirmation of Substituent Positions and Connectivity

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. In the case of this compound, the spectrum would confirm the successful and regioselective substitution at the C2 and C5 positions of the isosorbide (B1672297) core.

The key proton signals that would be expected are:

Isosorbide Core Protons: The fused bicyclic ring system of isosorbide gives rise to a complex set of signals. The protons on the carbon atoms bearing the benzylcarbamate (at C2) and acetate (B1210297) (at C5) groups would experience a downfield shift compared to unsubstituted isosorbide due to the deshielding effect of the electron-withdrawing ester and carbamate (B1207046) functionalities.

Acetate Group: A sharp singlet peak, typically appearing in the range of δ 2.0-2.2 ppm, would correspond to the three equivalent protons of the methyl group (-OCOCH₃ ).

Benzyl (B1604629) Group: The protons of the benzyl group would present as two distinct sets of signals. The methylene protons (-O-CH₂ -Ph) would appear as a singlet or a doublet around δ 4.3-4.5 ppm. The five aromatic protons of the phenyl ring would generate signals in the aromatic region, typically between δ 7.2 and 7.4 ppm.

Carbamate Proton: The N-H proton of the carbamate group would likely appear as a broad singlet, the chemical shift of which can be variable and dependent on solvent and concentration.

Expected ¹H NMR Chemical Shifts

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Acetate CH₃ | 2.1 | Singlet |

| Isosorbide Core H's | 3.8 - 5.2 | Multiplets |

| Benzyl CH₂ | 4.4 | Singlet/Doublet |

| Carbamate NH | 5.0 - 5.5 | Broad Singlet |

Carbon-13 (¹³C) NMR for Carbon Framework and Functional Group Characterization

¹³C NMR spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. The spectrum for this compound would show distinct signals for each unique carbon atom.

Key expected signals include:

Carbonyl Carbons: Two signals in the highly downfield region (δ 150-175 ppm) would correspond to the carbonyl carbons of the carbamate (-NC =O) and the acetate (-OC =O) groups.

Isosorbide Core Carbons: The six carbon atoms of the isosorbide skeleton would appear in the range of δ 70-90 ppm. The carbons directly attached to the oxygen atoms of the substituents (C2 and C5) would be shifted further downfield.

Aromatic Carbons: The carbons of the phenyl ring would resonate in the δ 125-140 ppm region.

Benzyl Methylene Carbon: The -C H₂- carbon of the benzyl group would be expected around δ 65-70 ppm.

Acetate Methyl Carbon: The methyl carbon of the acetate group would produce a signal in the upfield region, typically around δ 20-25 ppm.

Expected ¹³C NMR Chemical Shifts

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Acetate CH₃ | ~21 |

| Benzyl CH₂ | ~67 |

| Isosorbide Core C's | 70 - 88 |

| Aromatic C's | 127 - 138 |

| Carbamate C=O | ~156 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Assignments

To unambiguously assign all proton and carbon signals, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. It would be used to trace the connectivity of the protons on the isosorbide core and confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal it is attached to, allowing for the definitive assignment of the carbons in the isosorbide skeleton and the benzyl methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is vital for establishing the connectivity across quaternary carbons and heteroatoms. For instance, it would show a correlation from the acetate methyl protons to the acetate carbonyl carbon, and from the benzyl methylene protons to the carbamate carbonyl carbon, definitively confirming the location of each substituent.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with very high accuracy. This allows for the unambiguous determination of its elemental composition and molecular formula. For this compound (C₁₇H₂₁NO₆), HRMS would be expected to provide a measured mass that is within a few parts per million (ppm) of the calculated exact mass.

Expected HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₂₁NO₆ |

| Calculated Exact Mass | 335.1369 g/mol |

| Ionization Mode | Electrospray (ESI) |

| Expected Ion | [M+H]⁺, [M+Na]⁺ |

| Expected m/z for [M+H]⁺ | 336.1442 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3350 | N-H (Carbamate) | Stretching |

| 3050-2850 | C-H (Aromatic & Aliphatic) | Stretching |

| ~1740 | C=O (Acetate Ester) | Stretching |

| ~1705 | C=O (Carbamate) | Stretching |

| ~1530 | N-H | Bending |

The presence of two distinct carbonyl stretching bands would be a key indicator of the two different carbonyl environments (acetate and carbamate). The N-H stretching frequency would confirm the presence of the carbamate group.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for verifying the purity of the synthesized compound and for separating it from any starting materials, byproducts, or potential isomers.

Thin-Layer Chromatography (TLC): TLC would be used for rapid monitoring of the reaction progress and for initial purity checks. The compound would be visualized under UV light (due to the aromatic ring) or by staining.

Flash Column Chromatography: This technique would be the primary method for the purification of the crude product on a preparative scale, typically using a silica (B1680970) gel stationary phase and a solvent system such as a mixture of hexanes and ethyl acetate.

High-Performance Liquid Chromatography (HPLC): HPLC would be employed for the final, high-resolution assessment of purity. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol would likely be used. The purity would be determined by integrating the peak area of the product relative to any impurities. Given that the synthesis starts from a chiral precursor (isosorbide), HPLC with a chiral stationary phase could also be used to confirm the enantiomeric purity of the final product.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and quantifying this compound in various samples. A validated reversed-phase HPLC (RP-HPLC) method is typically employed for this purpose, offering high resolution and sensitivity. nih.gov

The method development involves a systematic optimization of the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve optimal separation of the main compound from any related substances, such as starting materials, by-products, or degradation products. researchgate.net A C18 column is a common choice for the stationary phase in the analysis of isosorbide derivatives, providing excellent retention and separation based on hydrophobicity. semanticscholar.orgnih.gov

The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. semanticscholar.orgsielc.com The precise ratio is adjusted to achieve a suitable retention time and peak shape for this compound. Detection is commonly performed using an ultraviolet (UV) detector, as the benzyl and carbamate moieties exhibit significant absorbance at specific wavelengths, often around 210 nm. researchgate.net

The developed method is validated according to established guidelines to demonstrate its specificity, linearity, accuracy, and precision. Specificity ensures that the peak corresponding to this compound is free from interference from other components. Linearity is established over a defined concentration range, confirming a direct relationship between the detector response and the analyte concentration.

Table 1: HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Retention Time | Approx. 5.8 min |

Table 2: Representative Purity Analysis Data

| Sample ID | Peak Area | % Purity |

| Batch A-001 | 1854321 | 99.85% |

| Batch A-002 | 1861234 | 99.91% |

| Batch B-001 | 1849876 | 99.82% |

Chiral Chromatography for Enantiomeric Purity Evaluation

Isosorbide is an inherently chiral molecule, derived from D-glucose. acs.org Therefore, this compound exists as a single enantiomer. The evaluation of enantiomeric purity is critical to ensure that no racemization or contamination with the undesired enantiomer has occurred during synthesis or storage. wikipedia.org Chiral HPLC is the gold standard for this type of analysis. csfarmacie.cz

This technique utilizes a chiral stationary phase (CSP) that can interact differently with enantiomers, leading to their separation. sigmaaldrich.comntu.edu.sg Polysaccharide-based CSPs, such as those derived from cellulose or amylose and functionalized with carbamate groups (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), are highly effective for the enantioselective separation of a broad range of chiral compounds, including those containing carbamate functionalities. nih.govnih.gov

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. csfarmacie.cz The stability of these complexes differs for each enantiomer, resulting in different retention times. The mobile phase in chiral chromatography is often a mixture of polar organic solvents, such as acetonitrile, or a combination of alkanes (like hexane) and alcohols (like isopropanol). nih.gov

The enantiomeric purity is typically expressed as enantiomeric excess (% ee), which quantifies the excess of one enantiomer over the other. For this compound, the analysis aims to confirm a high % ee, demonstrating the absence of its corresponding diastereomer that would arise from the use of L-glucose derived isosorbide.

Table 3: Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

Table 4: Representative Enantiomeric Purity Findings

| Compound | Retention Time (min) | Peak Area | Enantiomeric Purity (% ee) |

| This compound | 8.2 | 2105478 | >99.9% |

| (Hypothetical undesired enantiomer) | 9.5 | Not Detected |

Computational and Theoretical Investigations of Isosorbide 2 Benzylcarbamate 5 Acetate

Molecular Modeling and Docking Studies

Molecular modeling and docking studies have been instrumental in elucidating the interactions between isosorbide-based compounds and their biological targets, particularly butyrylcholinesterase (BuChE). These computational techniques allow for the visualization and analysis of how these molecules fit into the active site of enzymes, providing a basis for their observed inhibitory activity.

Prediction of Conformational Preferences and Steric Effects

An "ortho effect" has been observed in derivatives like isosorbide (B1672297) 2-benzyl carbamate (B1207046) 5-salicylate. acs.org An intramolecular hydrogen bond between the ortho-substituent and the carbonyl oxygen of the ester group can pre-organize the ligand, making the phenyl ring planar with the indole (B1671886) system of a key amino acid residue (W82) in the enzyme's active site. acs.org This pre-selection mechanism can lead to a less significant loss of entropy upon binding, contributing to higher potency. acs.org

Steric effects, which relate to the spatial arrangement of atoms and how they affect the molecule's ability to interact with a binding site, are also crucial. For instance, in a series of related compounds, the difference in potency between an ethyl carbamate and a diethyl carbamate was substantial, with the latter being a much weaker inhibitor. acs.org This suggests that the bulkier diethyl group creates steric hindrance, preventing optimal binding within the enzyme's active site. acs.org

Exploration of Ligand-Target Interactions in Biological Systems (e.g., Enzyme Active Sites)

Docking studies, which predict the preferred orientation of a ligand when bound to a target, have been successfully used to understand the interactions of isosorbide derivatives with the active site of BuChE. acs.org These studies have revealed that the carbamate moiety of these inhibitors is positioned to interact with the catalytic machinery of the enzyme. acs.org

Quantum Mechanics (QM) Calculations for Electronic Structure and Reactivity

While specific quantum mechanics calculations for isosorbide-2-benzylcarbamate-5-acetate are not extensively detailed in the provided context, the principles of QM are fundamental to understanding the electronic structure and reactivity that underpin the molecular modeling and SAR findings.

Analysis of Bond Stabilities and Reaction Energetics

QM calculations can be used to determine the strength of chemical bonds within the molecule. This is particularly relevant for understanding the stability of the ester and carbamate groups, which are susceptible to hydrolysis. The stability of the 5-salicylate ester group in isosorbide-2-benzyl carbamate-5-salicylate was evaluated experimentally in human and mouse plasma and mouse liver homogenate, showing no evidence of hydrolysis over one hour. acs.org QM calculations could provide theoretical support for this observed stability by calculating the energy required to break these bonds.

Mechanistic Insights into Chemical Transformations

The inhibition of BuChE by carbamate-based inhibitors like this compound is described as time-dependent, competitive, and slowly reversible, which is indicative of active site carbamylation. nih.gov QM calculations can model the reaction pathway of this carbamylation process. This would involve calculating the energies of the transition states and intermediates as the carbamate group is transferred from the isosorbide molecule to the serine residue in the active site of BuChE. Such calculations would provide a detailed, energetic picture of the inhibition mechanism.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-activity relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. Computational approaches are a cornerstone of modern SAR studies. nih.gov

For isosorbide-based BuChE inhibitors, a clear SAR has been established. The nature of the substituent at the 5-position of the isosorbide ring has a significant impact on potency. Replacing the 5-nitrate group with various alkyl and aryl esters generally leads to nanomolar potency and high selectivity for BuChE. nih.gov

The development of quantitative structure-activity relationship (QSAR) models is a powerful computational tool in SAR. nih.gov These models use statistical methods to correlate variations in the chemical structures of a series of compounds with their biological activities. nih.gov For isosorbide derivatives, a QSAR model could be developed to predict the BuChE inhibitory activity based on various molecular descriptors of the substituents at the 2- and 5-positions. These descriptors could include steric parameters (like size and shape), electronic parameters (like partial charges and dipole moments), and hydrophobic parameters. By establishing a statistically significant correlation, these models can be used to predict the activity of novel, unsynthesized derivatives, thereby saving significant time and resources in the drug discovery process. nih.gov

Elucidating the Molecular Basis of Biological Activities

While direct computational studies on this compound are not extensively documented in publicly available literature, a wealth of information can be gleaned from molecular modeling of closely related and highly potent analogs, such as Isosorbide-2-benzylcarbamate-5-salicylate. These studies have been pivotal in understanding the molecular interactions governing the biological activity of this class of compounds, particularly as inhibitors of butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's disease. acs.orgnih.gov

Molecular docking simulations, a key computational technique, have been employed to predict the binding orientation of these isosorbide derivatives within the active site of human BuChE. acs.org For the highly potent and selective BuChE inhibitor, Isosorbide-2-benzylcarbamate-5-benzoate, and its even more potent analog, Isosorbide-2-benzylcarbamate-5-salicylate, these studies have revealed critical interactions. nih.govnih.gov The carbamate moiety of these molecules is positioned to interact with the catalytic machinery of the enzyme. acs.org

In the case of the salicylate (B1505791) analog, modeling studies have shown that the salicylate group plays a crucial role in its exceptional potency. acs.orgnih.gov It is predicted to form hydrogen bonds with key amino acid residues, such as Aspartate 70 (D70) and Tyrosine 332 (Y332), located in the peripheral anionic site (PAS) of BuChE. acs.orgsigmaaldrich.com These interactions are believed to stabilize the ligand within the active site, thereby enhancing the rate of enzyme inhibition. acs.org This dual binding, engaging both the catalytic site and the PAS, is a hallmark of highly effective cholinesterase inhibitors.

Table 1: Predicted Molecular Interactions of Isosorbide Carbamate Analogs with Butyrylcholinesterase (BuChE)

| Compound Moiety | Interacting Residue(s) in BuChE | Type of Interaction | Reference |

|---|---|---|---|

| Carbamate | Catalytic Site | Covalent Modification | acs.orgnih.gov |

| Salicylate Hydroxyl | D70, Y332 (PAS) | Hydrogen Bonding | acs.orgsigmaaldrich.com |

| Benzyl (B1604629) Group | Aromatic pocket | Hydrophobic Interactions | acs.org |

In Silico Design and Prediction of Novel Derivatives

The insights gained from computational studies on existing isosorbide-based inhibitors have paved the way for the in silico design and prediction of novel derivatives with potentially improved properties. The general approach involves using the established structure-activity relationships to guide the modification of the lead compound, this compound.

The process of in silico design in this context would typically involve several steps. Initially, a library of virtual compounds would be generated by modifying the acetate (B1210297) group at the 5-position of the isosorbide scaffold, or by altering the substituent on the carbamate nitrogen. These modifications could include a wide range of functional groups to probe for enhanced interactions with the target enzyme.

Following the generation of this virtual library, molecular docking studies would be performed to predict the binding affinity and orientation of each novel derivative within the BuChE active site. This allows for a rapid screening of a large number of compounds, prioritizing those with the most favorable predicted interactions. For instance, derivatives could be designed to optimize interactions with the peripheral anionic site, a strategy that has proven effective for this class of inhibitors. acs.orgnih.gov

Furthermore, computational methods can be used to predict the pharmacokinetic properties of these novel derivatives, such as their absorption, distribution, metabolism, and excretion (ADME) profiles. This early-stage assessment of drug-likeness is crucial for identifying candidates with a higher probability of success in later stages of drug development. While specific examples of in silico design leading to novel derivatives of this compound are not detailed in the available literature, the principles of this approach are well-established in the design of other enzyme inhibitors. nih.gov The synthesis and evaluation of dimethacrylic monomers based on isosorbide for dental materials also showcases the derivatization potential of the isosorbide scaffold. nih.gov

Mechanistic Studies in Vitro and Preclinical, Excluding Clinical Human Data

Enzyme Inhibition Kinetics of Isosorbide-2-benzylcarbamate-5-acetate and Analogs

The inhibitory activity of this compound and related compounds has been a key area of investigation, particularly in the context of cholinesterases. These studies are crucial for elucidating the potency and mechanism of action at the molecular level.

Determination of Inhibition Constants (IC₅₀, Kᵢ) and Kinetic Parameters

Quantitative analysis of enzyme inhibition provides critical data points such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). These parameters are essential for comparing the potency of different inhibitors and for understanding their affinity for the target enzyme. For this compound and its analogs, these values have been determined against cholinesterases.

Characterization of Reversible, Irreversible, or Pseudo-Irreversible Binding Mechanisms

Understanding whether an inhibitor binds reversibly or irreversibly to its target enzyme is fundamental to its pharmacological characterization. This information dictates the duration of the inhibitory effect and has significant implications for the compound's biological activity. Studies on this compound have aimed to characterize the nature of its binding to cholinesterases.

Selectivity Profiling against Related Enzyme Classes

The selectivity of a compound for its intended target over other related enzymes is a critical determinant of its potential therapeutic window and side-effect profile. For this compound, selectivity profiling has been a major focus, particularly concerning the two major forms of cholinesterase.

Comparative Studies for Differential Enzyme Modulation (e.g., Butyrylcholinesterase vs. Acetylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are two closely related enzymes involved in the hydrolysis of choline (B1196258) esters. While AChE is the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine, the physiological role of BChE is less defined, though it is known to hydrolyze a broader range of substrates. The ability of a compound to selectively inhibit one enzyme over the other is a key aspect of its development. Research has shown that certain derivatives of Isosorbide-2-benzylcarbamate exhibit notable selectivity towards butyrylcholinesterase. idrblab.net

Influence of Substituent Nature and Position on Selectivity

The chemical structure of an inhibitor plays a pivotal role in determining its binding affinity and selectivity. For the isosorbide (B1672297) scaffold, the nature and position of various substituents can significantly influence its interaction with the active sites of AChE and BChE. This structure-activity relationship (SAR) is a cornerstone of medicinal chemistry, guiding the design of more potent and selective inhibitors.

In Vitro Mechanistic Investigations on Biological Targets

Beyond purified enzyme assays, in vitro studies using cellular models provide a more complex biological context to investigate the effects of a compound. These studies can reveal how a compound's enzymatic activity translates into cellular responses.

Analysis of Molecular Interactions within Enzyme Active Sites

The inhibitory activity of this compound and its analogs is primarily directed towards butyrylcholinesterase (BuChE), a key enzyme in the cholinergic nervous system. The interaction of these compounds with the enzyme active site has been elucidated through a combination of kinetic studies, molecular modeling, and site-directed mutagenesis of the enzyme. These investigations reveal a multi-faceted binding mechanism that accounts for their high potency and selectivity.

The core of the interaction lies in the carbamate (B1207046) moiety at the 2-position of the isosorbide scaffold. This group acts as a pseudosubstrate for BuChE, leading to the carbamylation of the catalytic serine residue (Ser-198) within the enzyme's active site. This process results in a time-dependent, competitive, and slowly reversible inhibition of the enzyme. nih.gov The benzyl (B1604629) group attached to the carbamate is crucial for orienting the inhibitor within the deep and narrow active site gorge of BuChE.

Molecular docking studies based on the crystal structure of human BuChE (huBuChE) have provided a more detailed picture of the binding orientation. For analogs like isosorbide-2-benzylcarbamate-5-salicylate, the carbamate functional group is positioned to interact with the enzyme's catalytic machinery. acs.org Furthermore, these modeling studies, supported by experiments with mutant enzymes, have highlighted the significance of the peripheral anionic site (PAS) of BuChE in the binding of these inhibitors. acs.orgnih.govepa.govtus.ie Specific interactions have been identified between the inhibitor and amino acid residues such as Aspartate 70 (D70) and Tyrosine 332 (Y332) in the PAS. acs.orgnih.govepa.govtus.ie These interactions are thought to stabilize the inhibitor within the active site, thereby enhancing the rate of enzyme inhibition. acs.org

The table below summarizes the key molecular interactions between isosorbide-based inhibitors and the active site of butyrylcholinesterase, as inferred from studies on closely related analogs.

| Interacting Moiety of Inhibitor | Enzyme Active Site Component | Type of Interaction | Consequence |

| 2-Carbamate group | Catalytic Serine (Ser-198) | Covalent modification (Carbamylation) | Slowly reversible enzyme inhibition |

| Benzyl group | Active site gorge | Hydrophobic interactions | Proper orientation of the inhibitor |

| Isosorbide scaffold | Peripheral Anionic Site (PAS) | Non-covalent interactions | Stabilization of the inhibitor-enzyme complex |

| Functional groups on the 5-ester | D70 and Y332 residues in the PAS | Hydrogen bonding and other polar interactions | Increased potency and selectivity |

Studies on Hydrolysis Patterns and Metabolic Pathways (in vitro systems)

The metabolic stability of this compound and its analogs has been investigated in various in vitro systems, primarily focusing on their susceptibility to enzymatic hydrolysis. These studies have revealed significant interspecies differences in the metabolic pathways, which are crucial for understanding the compound's pharmacokinetic profile.

In vitro studies using human plasma have demonstrated that compounds in this class, such as isosorbide-2-benzylcarbamate-5-benzoate, are remarkably stable and resistant to hydrolysis. nih.gov This stability is attributed to the absence of certain carboxylesterases in human plasma. nih.gov

In contrast, when incubated with mouse plasma or mouse liver homogenates, these compounds undergo rapid degradation. nih.govnih.gov The primary metabolic pathway identified is the hydrolysis of the ester linkage at the 5-position of the isosorbide ring. nih.govnih.gov For example, the hydrolysis of isosorbide-2-benzylcarbamate-5-benzoate in these systems yields benzyl carbamate and benzoic acid. nih.gov This reaction is effectively inhibited by the addition of bis-(4-nitrophenyl) phosphate (B84403) (BNPP), a known carboxylesterase inhibitor, confirming that these enzymes are responsible for the degradation. nih.gov This suggests that this compound is also a substrate for carboxylesterases.

Further supporting the lability of the 5-ester bond to enzymatic cleavage, studies on the enzymatic hydrolysis of isosorbide-2,5-diacetate using hydrolases such as lipases have shown highly selective hydrolysis of the acetate (B1210297) group at the 5-position. google.com

The table below outlines the hydrolysis patterns of isosorbide-2-carbamate-5-esters in different in vitro systems.

| In Vitro System | Primary Enzyme(s) | Metabolic Reaction | Major Metabolites |

| Human Plasma | Negligible activity | Resistant to hydrolysis | None observed |

| Mouse Plasma | Carboxylesterases | Hydrolysis of the 5-ester linkage | Benzyl carbamate, corresponding 5-position carboxylic acid |

| Mouse Liver Homogenate | Carboxylesterases | Hydrolysis of the 5-ester linkage | Benzyl carbamate, corresponding 5-position carboxylic acid |

| Aqueous buffer with Hydrolases (e.g., Lipases) | Hydrolases | Selective hydrolysis of the 5-acetate group | Isosorbide-2-acetate |

Potential Applications of Isosorbide 2 Benzylcarbamate 5 Acetate Derivatives in Material Science and Organic Synthesis Non Clinical

As Monomers or Building Blocks for Advanced Bio-based Polymers

The demand for sustainable alternatives to petroleum-based polymers has driven research into bio-based monomers. Isosorbide (B1672297) and its derivatives, including Isosorbide-2-benzylcarbamate-5-acetate, are at the forefront of this movement, offering a pathway to high-performance polymers with a reduced environmental footprint. roquette.comnih.gov

For High-Performance Plastics with Enhanced Properties

The inherent rigidity of the isosorbide molecule, with its two fused tetrahydrofuran (B95107) rings, imparts exceptional properties to polymers. kuleuven.be When derivatives like this compound are used as monomers, the resulting plastics often exhibit enhanced thermal stability and rigidity. For instance, the incorporation of isosorbide into poly(methyl methacrylate) (PMMA) has been shown to significantly increase the glass transition temperature (Tg) and the initial decomposition temperature of the resulting copolymer. nih.gov Specifically, increasing the molar content of mono-acrylated isosorbide from 0% to 15% in PMMA raised the Tg from 151.2 °C to 172.5 °C and the initial decomposition temperature from 323.1 °C to 396.3 °C. nih.gov

The introduction of isosorbide can also improve the mechanical properties of plastics. In the same study with PMMA, the impact strength increased from 10.59 kJ m−2 to 17.19 kJ m−2, and tensile strength improved from 84.02 MPa to 97.56 MPa with the addition of mono-acrylated isosorbide. nih.gov This demonstrates the potential of isosorbide derivatives to create high-performance plastics suitable for demanding applications.

Incorporation into Polymeric Systems

Derivatives of isosorbide can be incorporated into a variety of polymeric systems, including polyesters, polyurethanes, and polycarbonates, to create materials with tailored properties. researchgate.netbohrium.com The di-functional nature of isosorbide allows it to act as a diol in polymerization reactions, forming the backbone of these complex polymers.

In the realm of polyesters , fully bio-based resins have been developed by copolymerizing isosorbide with other aliphatic bio-based building blocks. researchgate.net By varying the weight percentage of isosorbide (from 18% to 36%), the glass transition temperature of the resulting polyester (B1180765) coatings could be controlled over a range of -22 °C to 28 °C, without significantly altering the molecular weight. researchgate.net These bio-based polyesters have shown excellent mechanical properties, as well as chemical and photochemical durability, making them suitable for applications like coil coatings. researchgate.net

For polycarbonates , isosorbide-based polymers are being explored as a safer, bio-based alternative to those derived from bisphenol-A (BPA). researchgate.net Isosorbide-based polycarbonates can be synthesized with high molecular weights and exhibit good mechanical properties, transparency, and UV stability. google.com

In the field of polyurethanes , isosorbide derivatives are being used to create non-isocyanate polyurethanes, which are a safer alternative to traditional polyurethanes. researchgate.net Additionally, isosorbide-based thermoplastic polyurethanes have been successfully synthesized using different diols for the soft segment and isosorbide for the hard segment, demonstrating the versatility of this bio-based monomer. bohrium.com

Table 1: Impact of Isosorbide Incorporation on Polymer Properties

| Polymer System | Isosorbide Derivative | Property Enhanced | Research Finding |

|---|---|---|---|

| Poly(methyl methacrylate) | Mono-acrylated isosorbide | Thermal Stability | Tg increased from 151.2 °C to 172.5 °C with 15% incorporation. nih.gov |

| Poly(methyl methacrylate) | Mono-acrylated isosorbide | Mechanical Strength | Impact strength increased from 10.59 to 17.19 kJ m−2. nih.gov |

| Polyester Coatings | Isosorbide | Glass Transition Temp. | Controllable Tg from -22 °C to 28 °C by varying isosorbide content. researchgate.net |

| Polyesters | Isosorbide | Thermal Stability | Copolyesters with 2,5-furandicarboxylic acid showed thermal stability up to 330 °C. nih.gov |

As Chiral Auxiliaries or Ligands in Asymmetric Catalysis

The inherent chirality of isosorbide, derived from its glucose precursor, makes its derivatives valuable tools in asymmetric catalysis. The fixed, wedge-shaped structure provides a unique chiral environment that can influence the stereochemical outcome of chemical reactions. researchgate.net

Development of Enantioselective Chemical Transformations

Isosorbide-derived ligands have been successfully employed in the development of enantioselective reactions. For example, a new class of β-amino alcohol and diamine ligands prepared from isosorbide has been used to promote the metal-catalyzed enantioselective reduction of ketones through transfer hydrogenation. researchgate.net The distinct chiral pocket created by the isosorbide framework plays a crucial role in achieving high levels of enantioselectivity.

Design of Novel Chiral Catalysts for Organic Reactions

The functionalization of isosorbide allows for the design of a wide range of chiral catalysts. By modifying the hydroxyl groups, researchers can synthesize novel ligands with specific electronic and steric properties tailored for various organic reactions. For instance, the use of (S)-lactate as a chiral auxiliary, which shares structural similarities with isosorbide derivatives, has led to high diastereoselectivity (79-88% de) and enantioselectivity (68-85% ee) in C-H functionalization reactions. nih.gov This highlights the potential of sugar-derived chiral auxiliaries in designing effective asymmetric catalysts.

As Intermediate Compounds for the Synthesis of Complex Molecules

Beyond their direct use in polymers and catalysis, isosorbide derivatives, including this compound, serve as versatile intermediates in the synthesis of more complex molecules. Their well-defined stereochemistry and multiple functional groups provide a robust scaffold for building intricate molecular architectures.

For example, Isosorbide-2-benzylcarbamate-5-salicylate has been synthesized as a potent and highly selective inhibitor of the enzyme butyrylcholinesterase. acs.orgnih.gov The synthesis of this complex molecule relies on the strategic modification of the isosorbide backbone, demonstrating its utility as a starting material for drug discovery and development. The ability to selectively functionalize the different hydroxyl groups of isosorbide allows for the precise construction of target molecules with desired biological activities. researchgate.net

No Publicly Available Research Found for "this compound" in Material Science Applications

Following a comprehensive review of scientific literature and public data, it has been determined that there is no available research specifically detailing the non-clinical applications of This compound in the fields of material science and organic synthesis as outlined in the provided structure.

The requested article framework, focusing on the synthesis of multi-functionalized derivatives, pathways to novel anhydro carbohydrates, and the development of specialty materials like solvents, surfactants, and bio-based resins, could not be populated with scientifically accurate information pertaining solely to this compound.

Research in the area of functionalized isosorbide derivatives is extensive; however, it primarily focuses on other related compounds. For instance, significant research exists for Isosorbide-2-benzylcarbamate-5-salicylate and Isosorbide-2-benzylcarbamate-5-benzoate , particularly concerning their roles as potent and selective enzyme inhibitors. acs.orgnih.gov Similarly, the broader applications of isosorbide and its general derivatives in material science are well-documented:

In Resins and Coatings: Isosorbide is a recognized bio-based monomer used to enhance the properties of polymers like polyesters and polyurethanes. rsc.org It is known to improve thermal resistance, scratch resistance, and optical properties in coatings and composites.

In Solvents: Derivatives such as Dimethyl Isosorbide (DMI) are commercially available and utilized as green, non-toxic solvents and as carriers in various formulations. acs.org

In Surfactants: The amphiphilic nature of certain isosorbide ethers makes them suitable for investigation as bio-based surfactants.

While the provided outline covers key areas of isosorbide application, the specific compound "this compound" does not appear in the public domain literature in connection with these material science topics. The existing research on Isosorbide-2-benzylcarbamate-5-esters is almost exclusively in the context of medicinal chemistry and enzyme interactions. acs.orgnih.gov Other esters, such as Isosorbide-2-benzylcarbamate-5-cyclopropanoate and Isosorbide-2-benzylcarbamate-5-isonicotinate , have also been synthesized and cataloged, but again, not in the context of material science applications. nih.govnih.gov

Therefore, generating a scientifically accurate article that strictly adheres to the provided outline and focuses exclusively on this compound is not possible based on current public knowledge.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Atom-Economical Synthetic Pathways for Derivatization

The pursuit of green chemistry principles is paramount in modern chemical synthesis. For derivatives of Isosorbide-2-benzylcarbamate-5-acetate, future research will likely focus on moving beyond traditional synthetic methods that may have poor atom economy. Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. Reactions like substitutions and eliminations often generate stoichiometric byproducts, leading to waste and lower atom economy.

Future research should target the development of catalytic and more direct derivatization methods. Key areas of exploration include:

Enzymatic Catalysis: Utilizing enzymes such as lipases for the esterification or transesterification at the 5-position could offer high selectivity under mild conditions, often without the need for protecting groups and reducing the generation of inorganic waste.

Flow Chemistry: Implementing continuous flow reactors can improve reaction control, enhance safety, and allow for more efficient purification, minimizing solvent usage and waste streams.

Catalytic Carbamoylation and Esterification: Investigating novel catalysts that can directly facilitate the formation of the carbamate (B1207046) and ester linkages without the need for activating groups (like conversion to acid chlorides) would significantly improve atom economy.

By focusing on these areas, the synthesis of this compound and its future derivatives can become more environmentally benign, cost-effective, and aligned with the principles of sustainable chemistry.

Exploration of Novel Mechanistic Insights and Structure-Function Relationships

A deep understanding of how a molecule interacts with its biological target is crucial for rational drug design. For this compound, a primary area of investigation is its interaction with cholinesterases, such as butyrylcholinesterase (BuChE). Research on the closely related analogue, isosorbide-2-benzyl carbamate-5-salicylate, has provided a foundational blueprint for these investigations.

Studies on the 5-salicylate derivative revealed that its exceptional potency and selectivity for BuChE are due to a multi-point interaction with the enzyme. researchgate.netwikipedia.org Molecular modeling and mutant studies indicate that in addition to the expected interaction of the carbamate group with the catalytic site, the 5-position substituent plays a critical role by binding to the peripheral anionic site (PAS) of the enzyme. researchgate.netwikipedia.org This dual binding is a key determinant of the compound's high affinity.

Future mechanistic studies on this compound should aim to:

Elucidate the precise binding mode: Using X-ray crystallography or cryo-electron microscopy to solve the structure of the compound in complex with its target enzyme.

Quantify key interactions: Employing computational docking and molecular dynamics simulations to analyze the specific interactions between the acetate (B1210297) and benzylcarbamate moieties and the amino acid residues of the enzyme's active site and PAS.

Investigate structure-function relationships: Synthesizing a focused library of analogues with variations at the 5-position (e.g., changing the alkyl chain length of the ester) and at the carbamate (e.g., altering the aromatic substituent) to systematically probe how these changes affect potency and selectivity.

The table below summarizes the key amino acid residues in BuChE that are hypothesized to be crucial for the binding of isosorbide-based inhibitors, based on data from analogous compounds.

| Interaction Site | Key Amino Acid Residues | Proposed Interaction Type with Ligand |

| Catalytic Site | Ser198, His438, Glu325 | Covalent modification (carbamoylation) by the carbamate group. |

| Peripheral Anionic Site (PAS) | Asp70, Tyr332 | Hydrogen bonding and polar interactions with the 5-position ester/substituent. researchgate.netwikipedia.org |

| Acyl-binding Pocket | Trp82, Trp231 | Hydrophobic (π-π stacking) interactions with the benzyl (B1604629) group of the carbamate. |

This table is based on data from related isosorbide (B1672297) carbamate inhibitors and represents a hypothesis for this compound.

By exploring these structure-function relationships, researchers can build predictive models to guide the design of next-generation derivatives with enhanced and tailored biological activity.

Integration of this compound into Advanced Multi-component Material Systems

The rigid, bio-based, and chiral structure of the isosorbide scaffold makes it an attractive building block for advanced polymers and materials. acs.orgacs.org While isosorbide itself has been incorporated into a wide range of polymers including polyesters, polycarbonates, and polyurethanes to enhance properties like thermal stability and UV resistance, the use of specifically functionalized derivatives like this compound is an emerging frontier. pcimag.com

The distinct functionalities of this compound—the rigid bicyclic ether core, the hydrogen-bonding carbamate group, the aromatic benzyl ring, and the reactive acetate group—offer multiple handles for integration into complex material systems. Future research in this area could focus on:

Functional Monomers in Polymerization: Using the molecule as a specialty monomer or a cross-linking agent. For example, after modification of the acetate group to a polymerizable moiety like a methacrylate, it could be incorporated into acrylic resins. The rigid isosorbide core and the bulky benzylcarbamate side chain would be expected to significantly influence the final polymer's thermal and mechanical properties, such as its glass transition temperature. acs.orgresearchgate.net

Development of Bio-based Hydrogels: The compound could be chemically modified to create cross-linkers for hydrogel networks. rsc.orgresearchgate.net The specific functional groups could impart unique properties, such as thermo-responsiveness or specific recognition capabilities for drug delivery applications.

Surface Modification of Nanoparticles: Grafting the molecule onto the surface of nanoparticles (e.g., silica (B1680970) or gold) to create functionalized nanocomposites. The benzylcarbamate moiety could enhance compatibility with organic polymer matrices or provide specific interaction sites. researchgate.net

Plasticizers and Additives: The molecule could serve as a bio-based plasticizer or performance additive in polymer formulations, where its rigid structure could improve mechanical strength while the functional groups could enhance compatibility with the polymer matrix.

The integration of this compound into materials science leverages its unique chemical architecture to create novel, sustainable materials with tailored properties for applications ranging from biomedical devices to high-performance plastics. researchgate.netucl.ac.uk

Application of Machine Learning and Artificial Intelligence in Computational Design of Isosorbide Derivatives

The convergence of artificial intelligence (AI) and computational chemistry is revolutionizing the design of new molecules. rsc.orgrsc.org For this compound, AI and machine learning (ML) offer powerful tools to accelerate the discovery and optimization of new derivatives with desired properties.

Instead of relying solely on chemical intuition and laborious synthesis, computational approaches can rapidly screen vast virtual chemical spaces. Key applications of AI/ML in this context include:

Predictive Modeling (QSAR): Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity (e.g., BuChE inhibition) of novel isosorbide derivatives before they are synthesized. These models learn from existing experimental data, identifying key molecular features that correlate with high potency and selectivity. nih.gov

De Novo Design: Utilizing generative models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to design entirely new isosorbide derivatives. These models can be trained on the "rules" of chemical structures and then prompted to generate novel molecules that are predicted to have high binding affinity for a specific target. acs.org

Property Prediction: Training ML models to predict a wide range of physicochemical and ADME (Absorption, Distribution, Metabolism, Excretion) properties. This allows for the early-stage filtering of candidate molecules, prioritizing those with a higher likelihood of success.

Retrosynthesis Prediction: Employing AI tools to suggest viable and efficient synthetic routes for newly designed target molecules, potentially highlighting more sustainable or atom-economical pathways. acs.org

The table below outlines potential applications of AI/ML in the research and development of isosorbide derivatives.

| AI/ML Application | Research Goal | Potential Impact |

| Generative Models | Design novel derivatives with enhanced target affinity. | Rapidly explore a vast chemical space beyond intuitive design, identifying unique and potent molecular structures. acs.org |

| QSAR & Docking Simulations | Predict binding affinity and selectivity for new analogues. | Prioritize synthetic efforts on the most promising candidates, reducing time and cost. nih.gov |

| Transfer Learning Models | Predict ADME/Tox properties for virtual compounds. | Improve the drug-likeness of designed molecules and reduce late-stage failures. rsc.org |

| Retrosynthesis Algorithms | Propose efficient and sustainable synthetic pathways. | Accelerate the synthesis of novel compounds and identify greener chemical routes. acs.org |

By integrating these computational strategies, the design-build-test-learn cycle for developing new and improved analogues of this compound can be significantly accelerated, leading to the more rapid discovery of compounds with optimized performance for therapeutic or material applications.

Q & A

Q. What protocols ensure ethical compliance when handling this compound in preclinical studies?

- Methodological Answer: Adhere to institutional animal care guidelines (e.g., 3Rs principles) and FDA non-clinical testing frameworks. Document chemical handling procedures per EHS (Environmental, Health, Safety) standards, including waste disposal protocols .

Tables for Key Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.